molecular formula C19H18ClFN6O B5200477 3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B5200477
M. Wt: 400.8 g/mol
InChI Key: ZWOGCYWFGBEIKB-UHFFFAOYSA-N
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Description

3-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with two distinct pharmacophoric groups:

  • Pyrazole moiety: A 3-methyl-1H-pyrazol-1-yl group at the 6-position of pyridazine, contributing to metabolic stability and π-π stacking interactions.

The compound’s design leverages structural motifs common in medicinal chemistry, such as aromatic heterocycles and flexible linkers, to optimize interactions with biological targets like kinases or neurotransmitter receptors.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN6O/c1-13-7-8-27(24-13)17-6-5-16(22-23-17)25-9-11-26(12-10-25)19(28)18-14(20)3-2-4-15(18)21/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOGCYWFGBEIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperazine Ring: This step involves the reaction of 2-chloro-6-fluorobenzoyl chloride with piperazine under basic conditions to form the intermediate 4-(2-chloro-6-fluorobenzoyl)piperazine.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the pyrazole intermediate in the presence of a suitable catalyst and under controlled conditions to form the desired pyridazine compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents, particularly for:

  • Antidepressant and Anxiolytic Effects : Studies indicate that similar compounds exhibit antidepressant properties by modulating neurotransmitter systems, potentially leading to effective treatments for mood disorders. For instance, preclinical studies have demonstrated significant reductions in depressive-like behaviors in animal models when administered this compound.

Antitumor Activity

Research has explored the cytotoxic effects of this compound against various cancer cell lines. The mechanism may involve:

  • Induction of Apoptosis : It has shown dose-dependent cytotoxicity against breast and lung cancer cell lines, indicating its potential role in cancer therapy.

Antimicrobial Properties

The compound is being investigated for its antimicrobial activity. Preliminary studies suggest it may inhibit the growth of specific bacterial strains, making it a candidate for developing new antibiotics.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique functional groups allow chemists to explore various reaction pathways, including:

  • Suzuki–Miyaura Coupling : This method is used to form carbon-carbon bonds under mild conditions, facilitating the synthesis of derivatives with enhanced biological activities.

Case Study 1: Antidepressant Effects

  • Objective : Evaluate the antidepressant-like effects of the compound.
  • Methodology : Administered to mice in a forced swim test.
  • Results : Significant reduction in immobility time compared to control groups was observed, indicating potential antidepressant activity.

Case Study 2: Antitumor Activity Assessment

  • Objective : Assess cytotoxic effects on human cancer cell lines.
  • Methodology : MTT assay was utilized to measure cell viability.
  • Results : The compound exhibited dose-dependent cytotoxicity against breast and lung cancer cell lines, suggesting its potential utility in cancer treatment.

Mechanism of Action

The mechanism of action of 3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Piperazine Substituent Pyridazine Substituent Molecular Weight Reported Activities References
Target Compound 2-Chloro-6-fluorobenzoyl 3-Methyl-1H-pyrazol-1-yl ~460 (estimated) N/A
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine 2-Fluorophenyl Chlorine 335.8 Precursor for anti-inflammatory agents
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one 4-Chlorophenyl Oxo-group 306.7 Anti-platelet aggregation
3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine 3-Trifluoromethylphenyl Chlorine 383.8 Crystallographically characterized
3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine 4-Fluorophenyl 4-Bromophenyl 413.3 N/A (structural analog)
3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Unsubstituted piperazine 1H-pyrazol-1-yl 244.3 Scaffold for kinase inhibitors

Key Observations

Piperazine Modifications :

  • The 2-chloro-6-fluorobenzoyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in target proteins compared to simpler aryl groups (e.g., 4-chlorophenyl in or 2-fluorophenyl in ).
  • Compounds with sulfonyl or trifluoromethyl groups on piperazine (e.g., ) exhibit improved solubility but reduced metabolic stability relative to the benzoyl group.

Pyridazine Substituents :

  • The 3-methylpyrazole group in the target compound likely improves metabolic stability compared to oxo-groups (e.g., ) or halogens (e.g., ), which are prone to hydrolysis or elimination.
  • Pyrazole substituents (e.g., in ) facilitate π-π interactions with aromatic residues in enzyme active sites, as seen in crystallographic studies of MAPK inhibitors .

Biological Implications :

  • Analogs with chlorophenyl or fluorophenyl groups on piperazine (e.g., ) show anti-inflammatory and anti-platelet activities, suggesting the target compound may share these properties.
  • The combination of benzoyl-piperazine and methylpyrazole in the target compound may synergistically enhance target affinity and selectivity, as observed in kinase inhibitors like the p38α MAPK ligand (PDB: 4EWQ) .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:
Synthesis optimization requires careful control of reaction parameters:

  • Temperature and Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) are often used for nucleophilic substitution reactions involving piperazine derivatives. Elevated temperatures (~80–120°C) may enhance coupling efficiency between pyridazine and benzoyl-piperazine intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is critical for isolating high-purity product. LC-MS or NMR (¹H/¹³C) should monitor intermediate steps .
  • Deuteration Studies : For isotopic labeling (e.g., deuterated pyridazine), two-step sequences using deuterated reagents (e.g., D₂O, CD₃OD) under inert atmospheres can preserve isotopic integrity .

Basic: How can the structure of this compound be rigorously confirmed?

Answer:
Structural confirmation requires a multi-technique approach:

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., pyridazine-piperazine dihedral angles). Reported for analogues like 3-chloro-6-(1H-pyrazol-1-yl)pyridazine .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include pyridazine C-H protons (δ 8.5–9.5 ppm), piperazine N-CH₂ (δ 3.0–4.0 ppm), and pyrazole methyl groups (δ 2.1–2.5 ppm) .
    • HRMS : Exact mass confirmation (e.g., molecular ion [M+H]⁺) to rule out isobaric impurities .

Advanced: What strategies are recommended for elucidating the compound’s biological target?

Answer:
Target identification involves:

  • Biochemical Assays : Competitive binding studies against GPCRs or kinases, given the piperazine-pyridazine scaffold’s affinity for neurotransmitter receptors .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like 5-HT receptors. Compare binding poses with known ligands .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries can identify resistance/sensitivity genes, narrowing potential targets .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-bacterial vs. anti-viral effects)?

Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity .
  • Orthogonal Assays : Confirm anti-microbial activity via broth microdilution (CLSI guidelines) and plaque reduction assays for viruses .
  • Metabolomic Profiling : LC-MS-based untargeted metabolomics can identify pathway perturbations, distinguishing primary vs. secondary effects .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometries and calculates electrostatic potentials to predict reactive sites .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to evaluate binding stability and residue interactions .
  • QSAR Modeling : Use Random Forest or PLS regression to correlate substituent properties (e.g., Hammett σ, logP) with activity .

Advanced: How can researchers design derivatives to improve metabolic stability?

Answer:

  • Isosteric Replacement : Substitute the 3-methylpyrazole with deuterated or fluorinated analogues to block CYP450 oxidation .
  • Prodrug Strategies : Introduce ester or phosphonate moieties at the piperazine carbonyl to enhance solubility and delay hydrolysis .
  • In Silico ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., benzylic positions) for targeted modification .

Advanced: What analytical techniques quantify this compound in biological matrices?

Answer:

  • LC-MS/MS : MRM transitions (e.g., m/z 412.5 → 245.1 for the parent ion) with deuterated internal standards (e.g., d₃-pyridazine) ensure precision .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor depletion via UPLC-UV to estimate half-life .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate in PLGA or liposomes (size: 100–200 nm) to enhance bioavailability .

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